Cas no 2228270-20-8 (4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole)

4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole
- 2228270-20-8
- EN300-1722677
-
- インチ: 1S/C9H6BrCl3N2/c1-15-6-4-2-3-5(10)7(6)14-8(15)9(11,12)13/h2-4H,1H3
- InChIKey: DRBMNPABAOUBBS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N=C(C(Cl)(Cl)Cl)N2C
計算された属性
- せいみつぶんしりょう: 325.87799g/mol
- どういたいしつりょう: 325.87799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722677-0.25g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.25g |
$347.0 | 2023-09-20 | ||
Enamine | EN300-1722677-2.5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 2.5g |
$1370.0 | 2023-09-20 | ||
Enamine | EN300-1722677-5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 5g |
$2028.0 | 2023-09-20 | ||
Enamine | EN300-1722677-0.1g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.1g |
$241.0 | 2023-09-20 | ||
Enamine | EN300-1722677-1.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 1g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1722677-10g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 10g |
$3007.0 | 2023-09-20 | ||
Enamine | EN300-1722677-0.05g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.05g |
$162.0 | 2023-09-20 | ||
Enamine | EN300-1722677-5.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 5g |
$2028.0 | 2023-06-04 | ||
Enamine | EN300-1722677-10.0g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 10g |
$3007.0 | 2023-06-04 | ||
Enamine | EN300-1722677-0.5g |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole |
2228270-20-8 | 0.5g |
$546.0 | 2023-09-20 |
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazoleに関する追加情報
Professional Introduction to 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole (CAS No. 2228270-20-8)
4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole, a compound with the chemical formula C10H5Brc3N2, is a highly versatile and intriguing molecule in the realm of pharmaceutical chemistry. This compound, identified by its CAS number 2228270-20-8, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. The presence of multiple reactive sites, including a bromo substituent and a trichloromethyl group, makes it a valuable scaffold for further chemical modifications and drug development.
The benzodiazole core of this molecule is well-known for its role in the synthesis of pharmaceuticals that target central nervous system disorders. Benzodiazolones, a subclass of benzodiazoles, have been extensively studied for their anxiolytic, sedative, and muscle relaxant properties. The introduction of halogenated substituents, such as bromo and trichloromethyl groups, enhances the reactivity and bioavailability of the compound, making it an attractive candidate for further exploration.
In recent years, there has been a surge in research focused on developing novel benzodiazole derivatives with improved pharmacological profiles. The compound 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole stands out due to its potential to serve as a precursor for designing new therapeutic agents. The bromo group allows for further functionalization via cross-coupling reactions, while the trichloromethyl group can participate in nucleophilic substitution reactions, offering multiple pathways for structural diversification.
The pharmaceutical industry has been increasingly interested in exploring the therapeutic potential of halogenated benzodiazoles. These compounds exhibit enhanced metabolic stability and improved binding affinity to target receptors. For instance, studies have shown that certain halogenated benzodiazoles exhibit potent activity against GABA-A receptors, which are crucial for regulating neuronal excitability. This makes them promising candidates for treating neurological disorders such as epilepsy and anxiety disorders.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex benzodiazole derivatives. The synthesis of 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing functional groups at specific positions on the benzodiazole core.
The biological activity of this compound has been a subject of intense investigation. Preclinical studies have demonstrated that derivatives of this nature can exhibit significant pharmacological effects. For example, modifications at the 1-position and 2-position of the benzodiazole ring can lead to changes in receptor binding affinity and pharmacokinetic properties. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
The role of computational chemistry in designing and analyzing molecules like 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. This approach has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis.
In conclusion, 4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole (CAS No. 2228270-20-8) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. As research in this field continues to evolve, compounds like this are expected to play a crucial role in addressing unmet medical needs.
2228270-20-8 (4-bromo-1-methyl-2-(trichloromethyl)-1H-1,3-benzodiazole) 関連製品
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)
- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)
- 2229485-87-2(methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)
- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)
- 1361695-66-0(2-Amino-5-nitro-3-(2,3,5-trichlorophenyl)pyridine)
- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 1019355-36-2(1-(2,4-dichlorophenyl)ethyl(ethyl)amine)



